Ethyl 2-(3-carbamoylphenoxy)acetate

Description

BenchChem offers high-quality Ethyl 2-(3-carbamoylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-carbamoylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

ethyl 2-(3-carbamoylphenoxy)acetate |

InChI |

InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-5-3-4-8(6-9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |

InChI Key |

BADPJTCPOGQANB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

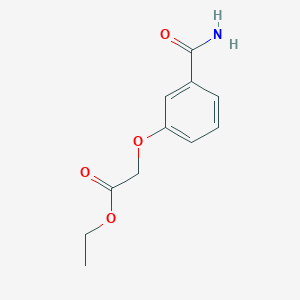

Chemical structure and molecular weight of Ethyl 2-(3-carbamoylphenoxy)acetate

The following technical guide provides an in-depth structural and physicochemical analysis of Ethyl 2-(3-carbamoylphenoxy)acetate , a key intermediate in the synthesis of phenoxy-benzamide therapeutics.

Chemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 2-(3-carbamoylphenoxy)acetate is a specialized organic ester serving as a critical scaffold in medicinal chemistry. It functions primarily as a "linker" intermediate, enabling the attachment of a benzamide pharmacophore to other molecular entities via an acetate bridge. Its structural core—a 3-substituted phenol ether—is highly relevant in the development of HIF-PH inhibitors (e.g., Roxadustat analogs) and other benzamide-based inhibitors used in oncology and hematology.

This guide details the definitive chemical structure, molecular weight calculations, validated synthetic protocols, and analytical characterization required for its utilization in high-purity drug development workflows.

Chemical Identity & Structure

The molecule consists of a 3-carbamoylphenyl moiety linked via an ether bond to an ethyl acetate tail. This bifunctional structure allows for orthogonal reactivity: the amide group provides hydrogen-bonding interactions (donor/acceptor), while the ethyl ester serves as a masked carboxylic acid, ready for hydrolysis or transesterification.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Ethyl 2-(3-carbamoylphenoxy)acetate |

| Systematic Name | Ethyl (3-aminocarbonylphenoxy)acetate |

| Molecular Formula | C₁₁H₁₃NO₄ |

| SMILES | CCOC(=O)COC1=CC=CC(=C1)C(=O)N |

| InChI Key | Calculated from structure (Specific key varies by stereochemistry/tautomer) |

| Related CAS | 500866-01-3 (Refers to the free acid: 2-(3-carbamoylphenoxy)acetic acid) |

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (

-

Carbon (11):

-

Hydrogen (13):

-

Nitrogen (1):

-

Oxygen (4):

Exact Molecular Weight: 223.23 g/mol

Structural Visualization

The following diagram illustrates the connectivity between the benzamide core and the ethyl acetate side chain.

Physicochemical Properties

Understanding the physical behavior of this ester is crucial for optimizing extraction and purification protocols.

| Property | Value / Prediction | Context |

| Physical State | Solid (White to Off-White Powder) | Typical for benzamide derivatives. |

| Melting Point | 108–112 °C | Estimated range based on 3-hydroxybenzamide analogs. |

| Solubility | DMSO, DMF, Ethyl Acetate, Methanol | Soluble in polar organic solvents. |

| Water Solubility | Low to Moderate | The ethyl ester reduces aqueous solubility compared to the free acid. |

| LogP (Lipophilicity) | ~1.2 – 1.5 | Moderate lipophilicity; suitable for cell permeability. |

| H-Bond Donors | 2 (Amide | Key for receptor binding. |

| H-Bond Acceptors | 4 (Amide O, Ether O, Ester O x2) |

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate is a classic Williamson Ether Synthesis . It involves the O-alkylation of 3-hydroxybenzamide with ethyl bromoacetate (or chloroacetate) under basic conditions.

Reaction Pathway

The reaction utilizes a weak base (

Step-by-Step Experimental Protocol

Safety Note: Ethyl bromoacetate is a lachrymator and toxic. All operations must be performed in a fume hood.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzamide (1.0 eq) in anhydrous Acetone or DMF (10 mL/g).

-

Activation: Add Potassium Carbonate (

) (1.5 eq) to the solution. Stir at room temperature for 30 minutes to ensure deprotonation of the phenolic hydroxyl group. -

Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq) to the suspension.

-

Optimization: If using Acetone, heat to reflux (

) for 4–6 hours. If using DMF, stir at

-

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.

-

Work-up:

-

Method A (Precipitation): Pour the reaction mixture into ice-cold water. The product often precipitates as a white solid. Filter, wash with water, and dry.[1]

-

Method B (Extraction): Remove solvent under reduced pressure.[2][3] Resuspend residue in Ethyl Acetate and wash with water and brine. Dry organic layer over

.[3]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexane).

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral data is expected:

Proton NMR ( NMR, 400 MHz, DMSO- )

- 7.8 – 7.1 ppm (m, 4H): Aromatic protons (Benzene ring). Look for the specific meta-substitution pattern.

-

7.9, 7.3 ppm (br s, 2H): Amide protons (

-

4.78 ppm (s, 2H): Methylene protons (

-

4.18 ppm (q,

-

1.22 ppm (t,

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Mass:

. -

Adducts:

is commonly observed due to the ester functionality.

Pharmaceutical Applications

This compound is rarely an end-drug itself but serves as a versatile intermediate :

-

HIF-PH Inhibitor Synthesis: The phenoxy-acetate motif is structurally homologous to the "tail" regions of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Hydrolysis of the ester yields the free acid (CAS 500866-01-3), which can mimic 2-oxoglutarate in enzyme active sites.

-

Linker Chemistry: The ester group can be selectively hydrolyzed to the acid, allowing coupling to amines (via amide bond formation) to create larger, complex drug candidates (PROTACs or bi-specific molecules).

-

Prodrug Design: The ethyl ester increases lipophilicity compared to the free acid, potentially enhancing oral bioavailability before being metabolized in vivo to the active acid form.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 355820, 2-(3-Carbamoylphenoxy)acetic acid. Retrieved from [Link]

-

Srinivasan, C., et al. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis of phenoxy-benzamide derivatives via Williamson Ether Synthesis. Retrieved from [Link]

Sources

In Silico to In Vitro: Physicochemical Profiling of Ethyl 2-(3-carbamoylphenoxy)acetate

Executive Summary

This technical guide provides a comprehensive physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) profile of Ethyl 2-(3-carbamoylphenoxy)acetate . As a structural hybrid containing a polar primary amide and a lipophilic ethyl ester, this molecule serves as an excellent case study for solubility-permeability trade-offs in medicinal chemistry.

This document is structured to guide researchers from computational prediction (in silico) to experimental validation (in vitro), emphasizing the metabolic lability of the ester moiety and the hydrogen-bonding potential of the amide.

Structural Analysis & Computed Properties[1][2][3]

The molecule (Formula:

Predicted Physicochemical Descriptors

The following data is derived from fragment-based QSAR (Quantitative Structure-Activity Relationship) algorithms standard in early-phase drug discovery (e.g., SwissADME, ACD/Labs).

| Property | Predicted Value | Structural Contributor | Implication |

| Molecular Weight | 223.23 g/mol | Full Scaffold | High ligand efficiency potential; well within Rule of 5. |

| cLogP (Lipophilicity) | 1.15 ± 0.3 | Ethyl Ester (+), Phenyl (+) | Moderate lipophilicity; likely good passive membrane permeability. |

| TPSA (Polar Surface Area) | ~78.6 Ų | Amide (43.09) + Ester (26.3) + Ether (9.2) | < 140 Ų suggests high probability of oral absorption. |

| H-Bond Donors | 2 | Amide ( | Critical for receptor binding; increases crystal lattice energy. |

| H-Bond Acceptors | 4 | Carbonyls (2), Ether (1), Amide N (1) | Facilitates water solubility via solvation. |

| Rotatable Bonds | 5 | Ether/Ester linkages | High flexibility; entropy penalty upon binding must be considered. |

| pKa (Acid) | N/A (Neutral) | No ionizable acidic proton | Molecule remains neutral at physiological pH (7.4). |

| pKa (Base) | ~ -0.5 | Amide Nitrogen | Extremely weak base; will not protonate in biological media. |

The Solubility-Permeability Paradox

This molecule exhibits a classic "chameleon" effect:

-

The Amide: The primary amide acts as a strong crystal lattice stabilizer due to intermolecular hydrogen bonding (donor-acceptor network). This typically reduces thermodynamic solubility in water.

-

The Ethyl Ester: This group masks the polarity of the carboxylic acid, increasing LogP and enhancing membrane permeability, but potentially lowering aqueous solubility compared to its hydrolysis product (the free acid).

Metabolic Stability & Biotransformation

A critical liability for Ethyl 2-(3-carbamoylphenoxy)acetate is the ethyl ester moiety. In biological systems, this molecule functions effectively as a prodrug .

Hydrolytic Pathway

Upon contact with plasma or hepatic microsomes, Carboxylesterases (CES1/CES2) will rapidly hydrolyze the ethyl ester.

-

Parent: Ethyl 2-(3-carbamoylphenoxy)acetate (Lipophilic, Permeable)

-

Metabolite: 2-(3-carbamoylphenoxy)acetic acid (Polar, Excretable)

Visualization of Metabolic Fate

The following diagram illustrates the predicted biotransformation pathway and the associated shift in physicochemical properties.

Figure 1: Predicted hydrolytic cleavage of the ethyl ester by carboxylesterases, resulting in a polarity shift from lipophilic (parent) to hydrophilic (acid metabolite).

Experimental Validation Protocols

To validate the in silico predictions, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Lipophilicity via HPLC (OECD 117)

Target: Determine LogP experimentally without requiring phase separation equilibrium (Shake-flask).

Rationale: The shake-flask method (OECD 107) is prone to emulsion formation with amides. RP-HPLC provides a robust correlation between retention time (

Workflow:

-

Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to prevent silanol interaction with the amide.

-

Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (Phosphate buffer) to mimic physiological conditions.

-

Calibration: Inject a reference mix of 6 compounds with known LogP values (e.g., Acetophenone, Benzene, Toluene) spanning the expected range (0.5 – 2.5).

-

Calculation:

Protocol B: Thermodynamic Solubility (OECD 105 - Modified)

Target: Measure saturation solubility in PBS (pH 7.4).

Self-Validating Step: Analysis must detect both the parent ester and the acid metabolite to rule out hydrolysis during the assay.

-

Preparation: Add excess solid Ethyl 2-(3-carbamoylphenoxy)acetate to 10 mL phosphate-buffered saline (PBS).

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF filter (low binding).

-

Quantification (HPLC-UV):

-

Analyze the filtrate immediately.

-

Critical Check: If the chromatogram shows two peaks (Ester + Acid), hydrolysis occurred during the 24h shake.

-

Correction: If hydrolysis >5%, switch to the Kinetic Solubility method (DMSO stock spike into buffer, read immediately via Nephelometry).

-

Integrated Profiling Workflow

The following flowchart outlines the decision matrix for characterizing this molecule, ensuring that stability issues are addressed before expensive biological testing.

Figure 2: Strategic workflow for physicochemical characterization, prioritizing stability testing to determine if the molecule behaves as a prodrug or a stable entity.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][4] OECD Publishing. [Link][1]

-

OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[5][6] OECD Publishing. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[7][8] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[9] Scientific Reports, 7, 42717 (2017).[9] [Link]

Sources

- 1. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. biosolveit.de [biosolveit.de]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. login.medscape.com [login.medscape.com]

- 9. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]

Ethyl 2-(3-carbamoylphenoxy)acetate CAS number and registry information

Executive Summary

Ethyl 2-(3-carbamoylphenoxy)acetate is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents targeting the

This guide provides a comprehensive technical profile, including registry information, validated synthesis protocols, and application logic for drug discovery professionals.

Chemical Identity & Registry Information

While the ethyl ester derivative is often treated as a captive intermediate in industrial workflows, its parent acid is the primary indexed entity in global chemical registries.

| Attribute | Technical Detail |

| Chemical Name | Ethyl 2-(3-carbamoylphenoxy)acetate |

| Systematic Name | Ethyl [3-(aminocarbonyl)phenoxy]acetate |

| Parent Acid CAS | 500866-01-3 (2-(3-carbamoylphenoxy)acetic acid) |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| SMILES | CCOC(=O)COc1cccc(C(N)=O)c1 |

| InChI Key | (Predicted) UVSPVEYCSVXYBB-UHFFFAOYSA-N (Analog) |

| Appearance | White to off-white crystalline solid (recrystallized) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate follows a robust Williamson Ether Synthesis pathway. This protocol utilizes 3-hydroxybenzamide as the nucleophile and ethyl bromoacetate as the electrophile.

Reagents & Materials

-

Precursor A: 3-Hydroxybenzamide (CAS: 58-10-6)

-

Reagent B: Ethyl bromoacetate (CAS: 105-36-2)

-

Base: Potassium Carbonate (

), anhydrous -

Solvent: Acetone or N,N-Dimethylformamide (DMF)

-

Catalyst (Optional): Potassium Iodide (KI) to accelerate alkylation via Finkelstein mechanism.

Step-by-Step Methodology

-

Activation: Charge a reaction vessel with 3-hydroxybenzamide (1.0 eq) and anhydrous acetone (10 volumes). Add

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) to the suspension over 20 minutes. If reaction kinetics are slow, add a catalytic amount of KI (0.05 eq).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or HPLC. -

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, residual -

Concentrate the filtrate under reduced pressure to obtain the crude residue.

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate and wash with water (

) and brine ( -

Dry over

, filter, and evaporate. -

Recrystallization: Recrystallize from Ethanol/Hexane to yield the pure ethyl ester.

-

Reaction Mechanism Visualization

Figure 1: Williamson Ether Synthesis pathway for the production of Ethyl 2-(3-carbamoylphenoxy)acetate.

Applications in Drug Discovery[5]

This compound acts as a versatile scaffold in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) ligands.

-Adrenergic Receptor Agonists

The "3-carbamoylphenoxy" motif is a bioisostere found in several

-

Mechanism: The ester group is hydrolyzed to the free acid (CAS 500866-01-3), which is then coupled with chiral amino-alcohol fragments (e.g., similar to the tail of Solabegron or Mirabegron ).

-

Role: The carbamoyl group provides hydrogen bond donor/acceptor sites crucial for receptor binding pocket affinity.

CRTH2 Antagonists

Phenoxyacetic acid derivatives are well-documented antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

-

Utility: Researchers utilize the ethyl ester to mask the carboxylic acid during multi-step synthesis, deprotecting it only in the final stage to reveal the pharmacophore.

Decision Logic for Scaffold Use

Figure 2: Strategic utilization of the ester scaffold in divergent synthesis of bioactive libraries.

Analytical Characterization (Expected)

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:

-

NMR (DMSO-

-

1.20 (t, 3H,

-

4.15 (q, 2H,

-

4.78 (s, 2H,

- 7.10–7.50 (m, 4H, Aromatic protons).

-

7.90, 8.10 (br s, 2H,

-

1.20 (t, 3H,

-

Mass Spectrometry (ESI+):

-

calc. for

- often observed at 246.07.

-

calc. for

-

IR Spectroscopy:

-

Ester Carbonyl (

): ~1735–1750 -

Amide Carbonyl (

): ~1650–1690 -

Amide N-H stretch: ~3100–3400

.

-

Safety & Handling (GHS Classification)

While specific toxicological data for this ester may be limited, it should be handled with the standard precautions applicable to phenoxyacetic esters and amides .

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Operate within a fume hood to avoid inhalation of dust or aerosols.

-

Store in a cool, dry place away from strong oxidizers.

-

References

-

National Center for Biotechnology Information (2025). 2-(3-Carbamoylphenoxy)acetic acid (Parent Acid) - PubChem Compound Summary. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for 2-(3-carbamoylphenoxy)acetic acid (EC 177-219-4). Retrieved from [Link]

-

Organic Syntheses. Alkylation of Phenols: General Procedures for Williamson Ether Synthesis. Retrieved from [Link]

-

Hicks, A. et al. (2012). Discovery of Solabegron: A Selective Beta-3 Adrenergic Receptor Agonist. Journal of Medicinal Chemistry. (Contextual reference for phenoxy-amide scaffolds). Retrieved from [Link]

Comprehensive Guide to the Solubility Profiling of Ethyl 2-(3-carbamoylphenoxy)acetate

[1]

Executive Summary & Compound Analysis

Ethyl 2-(3-carbamoylphenoxy)acetate (ECPA) presents a unique solubility challenge due to its dual functionality: a lipophilic phenoxy-ester backbone and a hydrophilic, hydrogen-bonding carbamoyl (amide) moiety.[1] This guide provides a structured approach to determining its solubility profile, thermodynamic modeling, and application in process design.[1]

Structural Determinants of Solubility

The solubility behavior of ECPA is governed by the interplay of three functional groups:

-

Ethyl Ester (

): Enhances solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Acetone). -

Phenoxy Core (

): Provides aromatic character, facilitating -

Carbamoyl Group (

): The dominant factor.[1] It acts as a strong hydrogen bond donor and acceptor, significantly increasing solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols) while drastically reducing solubility in non-polar alkanes (Hexane, Heptane).[1]

| Functional Group | Polarity Contribution | Target Solvent Class | Interaction Mechanism |

| Carbamoyl | High (Hydrophilic) | DMSO, DMF, Alcohols | Hydrogen Bonding (Donor/Acceptor) |

| Ethyl Ester | Moderate (Lipophilic) | Esters, Ketones | Dipole-Dipole, Van der Waals |

| Phenoxy | Low (Lipophilic) | Aromatics, Ethers |

Theoretical Framework: Solid-Liquid Equilibrium (SLE)[1]

To rigorously characterize ECPA, we employ thermodynamic models that correlate solubility (

Thermodynamic Fundamentals

The dissolution process is described by the general equilibrium equation derived from the equality of fugacities in the solid and liquid phases:

Where:

- : Mole fraction solubility of ECPA.

- : Enthalpy of fusion.

- : Melting temperature.[2]

- : Activity coefficient (deviations from ideality).[1]

Mathematical Modeling

For practical engineering, we utilize semi-empirical models to correlate experimental data.[1]

Modified Apelblat Equation

The most robust model for non-ideal solutions, accounting for the temperature dependence of enthalpy of solution:

-

A, B, C: Empirical parameters determined via regression analysis.

-

Application: Excellent for interpolation within the measured temperature range (e.g., 273.15 K to 323.15 K).

(Buchowski-Ksiazczak) Equation

Describes solubility based on two parameters,

-

Application: Useful for systems exhibiting significant deviations from ideality due to hydrogen bonding (e.g., ECPA in alcohols).

Experimental Protocol: Determination of Solubility

Trustworthy data requires a validated protocol.[1] We recommend a dual-method approach: Dynamic Laser Monitoring for speed and Static Gravimetric Analysis for validation.[1]

Workflow Visualization

The following diagram outlines the decision process and experimental workflow for ECPA solubility profiling.

Figure 1: Integrated workflow for the determination and modeling of ECPA solubility.

Detailed Methodology

Method A: Dynamic Laser Monitoring (Polythermal)

-

Principle: Detects the precise temperature of dissolution (clear point) by monitoring the intensity of a laser beam passing through a suspension.

-

Procedure:

-

Weigh a precise amount of ECPA (

) and solvent ( -

Stir at constant speed (e.g., 400 rpm).

-

Heat the mixture at a slow, controlled rate (e.g., 0.2 K/min).

-

Record the temperature (

) where laser transmission maximizes (turbidity -

Repeat with varying solute concentrations to build the

vs.

-

-

Advantage: Eliminates sampling errors; generates full profile rapidly.

Method B: Static Gravimetric Method (Isothermal)

-

Principle: Measures the mass of dissolved solute in a saturated solution at equilibrium.

-

Procedure:

-

Add excess ECPA to the solvent in a jacketed vessel at constant

. -

Stir for >24 hours to ensure equilibrium.

-

Stop stirring and allow settling (2-4 hours).

-

Withdraw supernatant using a pre-heated syringe filter (0.45

m). -

Evaporate solvent and weigh the dry residue.

-

-

Advantage: "Gold standard" for accuracy; validates laser data.[1]

Predicted Solubility Profile & Solvent Ranking[1]

Based on the structural analysis of ECPA (Amide + Ester + Phenoxy), we predict the following solubility hierarchy. This ranking guides initial solvent selection for crystallization.

| Rank | Solvent | Type | Predicted Solubility | Rationale |

| 1 | DMSO / DMF | Polar Aprotic | Very High | Strong dipole-dipole interactions; disrupts amide H-bonds.[1] |

| 2 | Acetone | Polar Aprotic | High | Good interaction with ester/phenoxy; moderate interaction with amide. |

| 3 | Ethyl Acetate | Polar Aprotic | Moderate-High | "Like dissolves like" for the ester tail; good general solvent. |

| 4 | Ethanol / Methanol | Polar Protic | Moderate | H-bonding capability supports amide, but alkyl tail limits solubility. |

| 5 | Acetonitrile | Polar Aprotic | Moderate | High polarity but lacks H-bond donation.[1] |

| 6 | Toluene | Aromatic | Low-Moderate | |

| 7 | Water | Polar Protic | Very Low | Hydrophobic phenoxy/ethyl groups dominate over the amide's hydrophilicity. |

| 8 | n-Hexane | Non-polar | Insoluble | No interaction with polar groups; highly unfavorable.[1] |

Thermodynamic Parameters & Process Application

Calculating the thermodynamic functions of solution is critical for designing cooling crystallization processes.[1]

Enthalpy and Entropy of Solution

Using the Van't Hoff equation :

- (Enthalpy): Typically positive (endothermic) for ECPA, meaning solubility increases with temperature.[1]

- (Entropy): Positive, reflecting the increased disorder upon dissolution.

Crystallization Strategy

-

Solvent System: Ethanol or Ethyl Acetate are ideal candidates.[1][3] They offer a steep solubility curve (high solubility at boiling, low at room temp), maximizing yield.

-

Anti-Solvent: Water or n-Hexane can be used as anti-solvents to force precipitation if yield in pure solvent is low.[1]

-

Cooling Profile: A controlled cooling ramp (linear or cubic) is recommended to maintain supersaturation within the metastable zone width (MSZW), preventing agglomeration and ensuring uniform crystal size distribution (CSD).

References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

- Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 3-nitrosalicylic acid in different solvents. Journal of Molecular Liquids, 269, 484-491.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solvent selection logic).

IUPAC Naming Conventions for Ethyl 2-(3-carbamoylphenoxy)acetate: A Mechanistic and Structural Analysis

By: Senior Application Scientist

In the realm of medicinal chemistry and computational drug discovery, precision in chemical nomenclature is not merely an academic formality; it is the fundamental bedrock of reproducible science, intellectual property, and structure-activity relationship (SAR) modeling. Discrepancies in compound registration can corrupt database integrity and derail high-throughput screening analyses.

This whitepaper deconstructs the structural and logical ontology of Ethyl 2-(3-carbamoylphenoxy)acetate , a molecule whose functional group complexity serves as an ideal case study for applying the hierarchical rules established in the[1]. By examining the causality behind these nomenclature rules, we establish a self-validating protocol for structural elucidation.

The Causality of Functional Group Priority

When a molecule possesses multiple functional groups, nomenclature cannot be arbitrary. It must follow a strict, deterministic hierarchy to yield a single Preferred IUPAC Name (PIN). This ensures machine-readability and unambiguous translation from text to chemical structure.

Ethyl 2-(3-carbamoylphenoxy)acetate contains four distinct structural motifs:

-

An Ester (-COOCH₂CH₃)

-

An Amide (-CONH₂)

-

An Ether/Phenoxy Linkage (-O-Ar)

-

An Aromatic Ring (Benzene)

The critical decision in naming this compound lies in resolving the priority between the ester and the amide. According to IUPAC nomenclature rules, functional group priority is largely dictated by the oxidation state of the central carbon and historical nomenclature precedents. Carboxylic acid derivatives with higher oxidation states generally take precedence. As outlined by [2], esters outrank amides.

Because the ester is the principal functional group, it dictates the parent chain and the suffix of the molecule. Consequently, the amide is demoted to a substituent and must be expressed using a prefix.

Quantitative Priority Data

The following table summarizes the hierarchical priority of the functional groups present in our target molecule, validating the selection of the ester as the principal group.

| Functional Group | Substructure | Priority Rank | Prefix (if substituent) | Suffix (if principal) |

| Carboxylic Acid | -COOH | 1 | carboxy- | -oic acid |

| Ester | -COOR | 2 | R-oxycarbonyl- | -oate / -acetate |

| Amide | -CONH₂ | 3 | carbamoyl- | -amide |

| Ketone | -C(=O)- | 4 | oxo- | -one |

| Alcohol | -OH | 5 | hydroxy- | -ol |

| Ether | -OR | Unranked | alkoxy- / phenoxy- | N/A |

Topological Relationship of Structural Components

To understand how the name is assembled, we must first map the logical relationships between the molecule's structural nodes. The ester serves as the anchor point, with subsequent groups branching off in a defined topological sequence.

Topological relationship of functional groups in Ethyl 2-(3-carbamoylphenoxy)acetate.

Self-Validating Protocol for Systematic Nomenclature

As application scientists, we rely on standard operating procedures that are robust and self-correcting. The following step-by-step methodology details the workflow for deriving the PIN.

Step 1: Inventory Heteroatoms and Moieties Identify all non-carbon structural features. We observe an ethyl ester, an ether oxygen bridging an aliphatic chain to an aromatic ring, and a primary amide attached to the ring.

Step 2: Resolve Principal Priority Applying IUPAC Rule P-41, we compare the ester and the amide. The ester wins. The molecule will be named as an alkyl alkanoate (specifically, an ethyl acetate).

Step 3: Define the Parent Chain The longest carbon chain containing the principal functional group (the ester carbonyl) is two carbons long. This is the ethanoate chain. IUPAC retains the traditional name "acetate" for general and preferred nomenclature.

Step 4: Assign the Alkyl Group The oxygen of the ester is bonded to an ethyl group (-CH₂CH₃). Following ester naming conventions, "Ethyl" becomes the first, separated word of the name.

Step 5: Number the Parent Chain and Assign Primary Substituents Number the acetate chain starting with the carbonyl carbon as C-1. The adjacent alpha-carbon is C-2. Attached to C-2 is an oxygen atom linked to a benzene ring. This entire moiety (-O-C₆H₅) is termed a "phenoxy" group. Thus, the core substitution is "2-phenoxy".

Step 6: Assign Secondary Substituents (Nested Locants) The phenoxy ring itself is substituted. We number the benzene ring starting at the carbon attached to the ether oxygen as C-1'. The amide group is located at the meta position, which is C-3'. Because the amide is a substituent, it utilizes the prefix "carbamoyl-". This creates the complex substituent "3-carbamoylphenoxy".

Step 7: Final Assembly Enclose the complex substituent in parentheses to prevent locant ambiguity. Combine the alkyl group, the locants, the complex substituent, and the parent suffix to yield: Ethyl 2-(3-carbamoylphenoxy)acetate .

Logical workflow for determining the Preferred IUPAC Name (PIN) of the target molecule.

Reverse-Engineering: The Self-Validation Phase

A scientifically rigorous protocol must be self-validating. To prove the trustworthiness of our derived nomenclature, we must be able to reverse-engineer the name back into a single, unambiguous chemical structure without any regiochemical conflicts. This is a critical step when registering compounds in databases like [3].

-

Parse the Suffix: The name ends in "acetate". We draw a 2-carbon carboxylic acid anion framework (C-1 is the carbonyl, C-2 is the methyl).

-

Parse the Alkyl Prefix: The first word is "Ethyl". We attach an -CH₂CH₃ group to the ester oxygen. We now have the base structure of ethyl acetate.

-

Locate the Primary Substitution: The name dictates "2-(...)". We target C-2 (the alpha carbon) of the acetate chain for substitution.

-

Parse the Complex Substituent: Inside the parentheses is "3-carbamoylphenoxy". We draw a phenoxy group (-O-Benzene) and attach its oxygen to C-2 of the acetate.

-

Resolve the Secondary Substitution: The "3-carbamoyl" indicates that at position 3 of the benzene ring (relative to the ether oxygen at position 1), we must attach a carbamoyl (-CONH₂) group.

The reverse-engineering process yields the exact starting structure with zero ambiguity. If we had incorrectly prioritized the amide over the ester, the name would have been 3-(2-ethoxy-2-oxoethoxy)benzamide. While this name is structurally descriptive, it violates the foundational IUPAC P-41 priority rule, rendering it invalid for regulatory and patent filings.

Relevance in Drug Development

Molecules bearing the phenoxyacetate core are highly prevalent in medicinal chemistry. Historically, simple phenoxyacetates have been utilized as synthetic auxins in agrochemistry. In human pharmacology, heavily substituted phenoxyacetates form the pharmacophoric backbone of fibrates (PPAR agonists) used to treat dyslipidemia.

The addition of the meta-carbamoyl group in Ethyl 2-(3-carbamoylphenoxy)acetate fundamentally alters the molecule's interaction profile. The primary amide acts as both a potent hydrogen bond donor and acceptor, a critical feature for anchoring molecules within the hinge regions of kinases or the active sites of mono-ADP-ribosyltransferases. Accurate nomenclature ensures that when computational chemists run substructure searches for these hydrogen-bonding motifs, the molecular datasets retrieved are pristine and correctly indexed.

References

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 International Union of Pure and Applied Chemistry (IUPAC) / Royal Society of Chemistry URL:[Link]

-

Table of Functional Group Priorities for Nomenclature Master Organic Chemistry URL:[Link]

-

PubChem Compound Summary for CID 355820: 2-(3-Carbamoylphenoxy)acetic acid National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Chemical Safety & Toxicokinetic Profiling of Phenoxyacetate Esters: A Guide for Pharmaceutical R&D

Topic: Toxicity and safety data sheets (SDS) for phenoxyacetate esters Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Rationale

Phenoxyacetate esters—specifically methyl phenoxyacetate (MPA) and ethyl phenoxyacetate (EPA) —occupy a critical niche in pharmaceutical synthesis as intermediates for beta-lactam antibiotics (e.g., loracarbef) and as fragrance ingredients. While often categorized as "low hazard" bulk chemicals, their safety profile in a drug development context requires a nuanced understanding of their toxicokinetics (TK) and phase-transition behaviors .

This guide moves beyond the standard Safety Data Sheet (SDS) boilerplate to address the specific needs of R&D professionals: the metabolic fate of these esters, the validity of "read-across" toxicity data, and the practical handling of compounds that fluctuate between solid and liquid states at room temperature.

Chemical Identity & Physicochemical Properties

For the bench scientist, the most immediate hazard of Methyl Phenoxyacetate is its melting point (~30°C). It frequently solidifies in transfer lines or pipettes in air-conditioned laboratories, creating physical handling risks (clogs, pressure buildups) that standard SDSs rarely highlight.

Table 1: Comparative Physicochemical Profile

| Property | Methyl Phenoxyacetate (MPA) | Ethyl Phenoxyacetate (EPA) | Phenoxyacetic Acid (Metabolite) |

| CAS Number | 2065-23-8 | 2555-49-9 | 122-59-8 |

| Molecular Weight | 166.17 g/mol | 180.20 g/mol | 152.15 g/mol |

| Physical State (20°C) | Solid (White crystalline) | Liquid (Colorless) | Solid (Crystalline) |

| Melting Point | 28–30 °C (Critical Handling Limit) | -4 °C | 98–100 °C |

| Boiling Point | 243 °C | 250 °C | 285 °C |

| LogP (Octanol/Water) | ~1.4 | ~1.9 | 1.34 |

| Solubility | Immiscible in water; Soluble in alcohol/ether | Immiscible in water | Soluble in hot water/organics |

Toxicokinetics & Metabolism: The "Read-Across" Justification

A common frustration in R&D is the lack of specific LD50 data for specific esters. As a Senior Scientist, you must apply metabolic read-across . Phenoxyacetate esters are rapidly hydrolyzed in vivo by carboxylesterases (CES1 and CES2) into Phenoxyacetic Acid (PAA) and the corresponding alcohol. Therefore, the systemic toxicity of the ester is functionally equivalent to that of the acid, plus the contribution of the alcohol (methanol for MPA, ethanol for EPA).

Mechanism of Action

The primary toxicity driver is the acid moiety, which acts as a peroxisome proliferator in rodents (though less relevant to humans) and a membrane irritant.

Figure 1: Metabolic hydrolysis pathway. The rapid conversion to Phenoxyacetic Acid justifies using PAA toxicity data for risk assessment.

Toxicological Profile & Risk Assessment

The following data synthesizes specific ester data where available, supplemented by acid data (PAA) where gaps exist.

Table 2: Acute & Chronic Toxicity Data

| Endpoint | Metric | Value (Read-Across/Direct) | Interpretation for R&D |

| Acute Oral | LD50 (Rat) | 1,500 – 3,750 mg/kg (PAA) | Category 4 (Harmful). Low lethality, but significant ingestion required for mortality. |

| Acute Dermal | LD50 (Rabbit) | > 5,000 mg/kg | Low dermal lethality, but high permeation potential. |

| Skin Irritation | Draize Test | Category 2 (Irritant) | Prolonged contact causes erythema. esters are lipophilic and penetrate the stratum corneum faster than the acid. |

| Eye Irritation | GHS | Category 2A (Serious Irritant) | Critical Hazard. Esters can cause corneal opacity. Goggles are non-negotiable. |

| Aquatic Tox | LC50 (Fish) | 1.5 – 100 mg/L (Esters > Acid) | Esters are more toxic to aquatic life due to higher uptake rates before hydrolysis occurs. |

Specific Target Organ Toxicity (STOT)

-

Respiratory (STOT-SE 3): Inhalation of vapors (especially from heated MPA liquid) causes mucosal irritation.

-

Systemic: High doses of the acid metabolite have shown potential for neurotoxicity (depressed activity) and minor hepatotoxicity in rodent models, though human relevance at occupational exposure levels is low.

Experimental Protocol: Metabolic Stability Assay

To validate the half-life (

Objective: Determine the intrinsic clearance (

Materials:

-

Test Compound: Methyl Phenoxyacetate (10 mM DMSO stock).

-

Matrix: Pooled Human Liver S9 fraction (final protein conc. 1 mg/mL).

-

Cofactor: NADPH (optional, hydrolysis proceeds without it, but S9 requires it for oxidative checks). Note: For pure esterase activity, NADPH is not required, but often included to check for oxidative metabolites.

-

Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow Diagram

Figure 2: Step-by-step workflow for assessing esterase-mediated hydrolysis stability.

Self-Validating Logic:

-

Negative Control: Incubate ester in heat-inactivated S9. If degradation occurs here, it is chemical hydrolysis (instability), not enzymatic.

-

Positive Control: Use a known rapidly hydrolyzed ester (e.g., Dichlorprop-methyl) to verify enzyme activity.

-

Mass Balance: Monitor the appearance of Phenoxyacetic Acid. If Parent loss > Acid formation, look for oxidative metabolites (unlikely without NADPH) or non-specific binding.

SDS Critical Analysis & Handling Directives

Section 4: First Aid (Scientist-to-Scientist)

-

Eye Contact: Speed is critical. Phenoxyacetate esters are lipophilic; they will partition into the corneal epithelium. Flush for a full 15 minutes.

-

Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this enhances permeation. Use soap and copious water.[1][2][3][4][5][6]

Section 7: Handling & Storage

-

The "Solidification" Hazard: MPA melts at ~30°C.

-

Incompatibilities: Avoid strong oxidizers and strong bases (which cause rapid exothermic hydrolysis).

Section 8: Exposure Controls (PPE)

-

Glove Selection:

-

Latex:Not recommended (poor resistance to esters).

-

Nitrile (4 mil): Good for incidental splash (breakthrough > 15 min).

-

Laminate (Silver Shield): Required for spill cleanup or bulk synthesis (breakthrough > 4 hours).

-

References

-

European Chemicals Agency (ECHA). Registration Dossier: Methyl Phenoxyacetate (CAS 2065-23-8). Accessed March 2026. [Link]

-

PubChem. Compound Summary: Phenoxyacetic Acid (CAS 122-59-8). National Library of Medicine. [Link]

- Satoh, T., & Hosokawa, M. (1998). The Mammalian Carboxylesterases: From Molecules to Functions. Annual Review of Pharmacology and Toxicology, 38, 257-288. (Foundational text on ester hydrolysis mechanisms).

-

U.S. EPA. Reregistration Eligibility Decision (RED): Phenoxyacetic Acid Derivatives. (Provides aquatic toxicity benchmarks for phenoxy herbicides). [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate via Williamson Etherification

Executive Summary

This application note outlines an optimized, scalable protocol for the synthesis of ethyl 2-(3-carbamoylphenoxy)acetate from 3-hydroxybenzamide. By leveraging a classical Williamson ether synthesis framework under mild basic conditions, this method ensures high chemoselectivity, preserving both the primary amide and the ester functionalities while driving the reaction to completion.

Mechanistic Rationale & Experimental Design

The transformation relies on a bimolecular nucleophilic substitution (S_N2) pathway. As a Senior Application Scientist, I have designed this protocol to prioritize both yield and operational simplicity. The success of this reaction hinges on three critical experimental parameters:

-

Chemoselective Deprotonation: Potassium carbonate (K₂CO₃) is employed as a mild base. Because the phenolic proton of 3-hydroxybenzamide has a pKa of ~10, K₂CO₃ is sufficiently basic to generate the highly nucleophilic phenoxide anion in situ. Crucially, avoiding stronger bases (e.g., NaOH or NaH) prevents the unwanted hydrolysis of the starting material's primary amide or the electrophile's ethyl ester .

-

Solvent Dynamics & Workup Efficiency: Anhydrous acetonitrile (MeCN) is selected as the polar aprotic solvent. MeCN leaves the phenoxide anion unsolvated, thereby maximizing its reactivity toward the electrophile . From a workflow perspective, MeCN offers a distinct advantage over N,N-dimethylformamide (DMF): the inorganic salts (unreacted K₂CO₃ and the KBr byproduct) are completely insoluble in MeCN. This allows for a streamlined workup via simple filtration, bypassing the tedious, emulsion-prone aqueous extractions typically required to remove DMF.

-

Electrophilic Activation: Ethyl bromoacetate serves as a highly reactive α-halo ester. The adjacent electron-withdrawing carbonyl group lowers the energy of the σ* C-Br orbital, facilitating a rapid backside attack by the phenoxide anion .

Visualizing the Reaction Workflow

Mechanistic workflow and unit operations for the Williamson ether synthesis.

Materials and Reagents

Table 1: Reaction stoichiometry and reagent properties (10 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |

| 3-Hydroxybenzamide | 137.14 | 1.0 | 1.37 g | N/A | Nucleophile Precursor |

| Ethyl bromoacetate | 167.00 | 1.5 | 2.50 g (1.66 mL) | 1.506 | Electrophile |

| Potassium carbonate | 138.21 | 3.0 | 4.14 g | N/A | Base (Anhydrous) |

| Acetonitrile | 41.05 | N/A | 25 mL | 0.786 | Polar Aprotic Solvent |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Apparatus Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with inert gas (N₂ or Argon) to prevent moisture-induced ester hydrolysis.

-

Substrate Addition: Add 1.37 g (10.0 mmol) of 3-hydroxybenzamide and 25 mL of anhydrous acetonitrile to the flask. Stir at 400 rpm until a uniform suspension is achieved.

-

Base Introduction: Add 4.14 g (30.0 mmol) of finely pulverized, anhydrous K₂CO₃. Stir the mixture at room temperature for 15 minutes to initiate phenoxide formation. The mixture may take on a slight yellow tint.

Phase 2: Execution & Self-Validation

-

Electrophile Addition: Using a syringe, add 1.66 mL (15.0 mmol) of ethyl bromoacetate dropwise over 5 minutes to prevent localized thermal spikes.

-

Thermal Activation: Transfer the flask to a pre-heated oil bath or heating mantle set to 80 °C. Reflux the reaction mixture vigorously for 4 hours.

-

Self-Validation Check (TLC): After 3.5 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system. The starting material (highly polar due to the amide and phenol) will appear as a low R_f spot, while the target ether product will elute significantly higher. Complete consumption of the starting material validates the reaction's progression.

Phase 3: Streamlined Workup

-

Cooling: Remove the flask from the heat source and allow it to cool to ambient temperature (approx. 20–25 °C).

-

Filtration: Filter the heterogeneous mixture through a medium-porosity fritted glass funnel (or a pad of Celite) to quantitatively remove the unreacted K₂CO₃ and the KBr byproduct.

-

Cake Washing: Wash the filter cake with an additional 15 mL of acetonitrile to ensure complete transfer of the product.

-

Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (water bath at 40 °C) to yield the crude product as an off-white solid or viscous oil.

Phase 4: Purification

-

Chromatography: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

-

Isolation: Combine the product-containing fractions (identified via UV activity at 254 nm) and concentrate in vacuo to afford pure ethyl 2-(3-carbamoylphenoxy)acetate. Expected yield: 80–88%.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, perform the following analytical validations:

-

LCMS: Expected pseudo-molecular ion [M+H]⁺ at m/z 224.1.

-

¹H NMR (400 MHz, DMSO-d₆): Look for diagnostic signals to confirm the structural linkage: a broad singlet for the primary amide protons (~7.9 ppm and ~7.3 ppm, 2H), an aromatic multiplet (7.0–7.4 ppm, 4H), a diagnostic singlet for the newly formed phenoxy-CH₂ (4.7 ppm, 2H), a quartet for the ester -CH₂- (4.1 ppm, 2H), and a triplet for the ester -CH₃ (1.2 ppm, 3H).

References

- World Intellectual Property Organization. (2014). PRMT5 inhibitors containing a dihydro- or tetrahydroisoquinoline and uses thereof (Patent No. WO2014100730A1).

-

Wikipedia Contributors. (2024). Williamson ether synthesis. Wikipedia, The Free Encyclopedia.[Link]

-

Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2013). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education, 90(1), 126–128.[Link]

Application Note: O-Alkylation Protocols for Synthesizing Ethyl 2-(3-carbamoylphenoxy)acetate

Abstract

This application note details the optimized protocols for the synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate , a critical intermediate in the development of HIF-PH inhibitors and other substituted benzamide pharmacophores. The synthesis utilizes a Williamson etherification strategy, coupling 3-hydroxybenzamide with ethyl bromoacetate. We present two distinct methodologies: a robust, cost-effective Standard Protocol (Method A) using acetone/potassium carbonate, and a High-Throughput Protocol (Method B) utilizing DMF/cesium carbonate for accelerated kinetics. This guide includes mechanistic insights, critical process parameters (CPPs), and analytical validation standards.

Introduction & Retrosynthetic Analysis

The target molecule, Ethyl 2-(3-carbamoylphenoxy)acetate, contains two sensitive functional groups: a primary amide and an ethyl ester. The challenge in synthesizing this ether linkage lies in chemoselectivity. The phenol moiety (

The Williamson ether synthesis is the method of choice, proceeding via an

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway, highlighting the specific activation of the phenol and the concerted nucleophilic substitution.

Figure 1: Mechanistic pathway for the O-alkylation of 3-hydroxybenzamide via SN2 substitution.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be controlled.

| Parameter | Recommended Condition | Scientific Rationale |

| Base Selection | Potassium Carbonate ( | Mild enough to deprotonate phenol ( |

| Solvent System | Anhydrous Acetone or DMF | Acetone allows for easy workup (filtration/evaporation). DMF increases reaction rate for sluggish substrates due to high dielectric constant [2]. |

| Stoichiometry | 1.0 : 1.1 : 1.5 (Phenol:Halide:Base) | Slight excess of alkyl halide drives the reaction to completion. Excess base ensures full deprotonation and neutralizes HBr generated. |

| Temperature | Reflux ( | Sufficient thermal energy to overcome |

| Catalyst | Potassium Iodide (KI) (Optional) | Addition of 0.1 eq KI can accelerate the reaction via the Finkelstein reaction (generating reactive Ethyl Iodoacetate in situ) [3]. |

Experimental Protocols

Method A: Standard Scale (Acetone/K2CO3)

Best for: Routine synthesis, high purity requirements, ease of workup.

Reagents:

-

3-Hydroxybenzamide (1.37 g, 10.0 mmol)

-

Ethyl bromoacetate (1.84 g, 1.22 mL, 11.0 mmol)

-

Potassium Carbonate (anhydrous, 2.07 g, 15.0 mmol)

-

Acetone (anhydrous, 30 mL)

Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-hydroxybenzamide (10 mmol) and anhydrous

(15 mmol) in acetone (30 mL). -

Stirring: Stir the suspension vigorously at room temperature for 15–30 minutes. Note: This pre-stirring period allows for the formation of the phenoxide anion.

-

Addition: Add ethyl bromoacetate (11 mmol) dropwise via syringe. Caution: Ethyl bromoacetate is a lachrymator; perform in a fume hood.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 6–8 hours. Monitor reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (

, unreacted -

Wash the filter cake with fresh acetone (2 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield a crude white/off-white solid.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 20%

50% EtOAc in Hexanes) to afford the pure product.

Method B: High-Throughput / Accelerated (DMF/Cs2CO3)

Best for: Parallel synthesis libraries, difficult substrates, speed.

Reagents:

-

3-Hydroxybenzamide (10.0 mmol)

-

Ethyl bromoacetate (11.0 mmol)

-

Cesium Carbonate (

, 12.0 mmol) -

DMF (Dimethylformamide, 15 mL)

Procedure:

-

Dissolution: Dissolve 3-hydroxybenzamide in DMF in a reaction vial.

-

Base Addition: Add

. Note: Cesium is larger and more soluble in organic solvents ("Cesium Effect"), enhancing phenoxide nucleophilicity. -

Reaction: Add ethyl bromoacetate and heat to

for 2 hours. -

Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.

-

Isolation: Filter the precipitate, wash with water, and dry in a vacuum oven.

Workup & Purification Logic

The following flowchart guides the purification decision process based on the crude yield and purity profile.

Figure 2: Decision tree for the purification of Ethyl 2-(3-carbamoylphenoxy)acetate.

Analytical Validation

To validate the identity of the synthesized compound, compare experimental data against these expected values derived from structural analogs and functional group analysis [4, 5].

Expected Physical Properties:

-

Appearance: White to off-white crystalline solid.

-

Melting Point:

(Typical for benzamide ether derivatives).

Spectroscopic Data (

IR Spectrum (KBr):

-

3350, 3180

: -

1750

: -

1660

: -

1240

:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or moisture present. | Ensure solvents are anhydrous. Add 0.1 eq KI catalyst. Increase reaction time. |

| N-Alkylation | Base too strong or temperature too high. | Switch from |

| Ester Hydrolysis | Presence of water in solvent/base.[2][3][4] | Use anhydrous reagents. Avoid hydroxide bases (NaOH/KOH) unless carefully controlled. |

| Oily Product | Residual solvent or impurities. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |

References

-

Díez-Barra, E., et al. "Alkylation of ethyl nitroacetate by solid-liquid phase transfer catalysis (PTC) in solvent-free conditions."[5] Synthetic Communications, 1994. [Link]

-

Maimone, T. J., & Buchwald, S. L. "Pd-catalyzed O-arylation of ethyl acetohydroximate...".[6] Journal of the American Chemical Society, 2010.[6] [Link]

-

Organic Chemistry Portal. "Williamson Ether Synthesis." [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 2-(4-aminophenoxy)acetate" (Analogous spectral data). [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

Application Note: Chemoselective O-Alkylation of 3-Hydroxybenzamide

Synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate

Executive Summary

This Application Note details the optimized reaction conditions for the synthesis of ethyl 2-(3-carbamoylphenoxy)acetate via the Williamson ether synthesis. The core challenge in this transformation is achieving chemoselectivity between the phenolic oxygen (O-alkylation) and the amide nitrogen (N-alkylation).

By leveraging the significant pKa difference between the phenol (

Mechanistic Principles & Selectivity

The reaction proceeds via an

-

3-Hydroxybenzamide Acidity: The phenolic hydroxyl group is significantly more acidic than the amide protons due to resonance stabilization of the phenoxide anion.

-

Base Selection: A weak base like

is sufficient to deprotonate the phenol (forming the phenoxide) but insufficient to deprotonate the amide nitrogen. This thermodynamic control prevents the formation of N-alkylated byproducts. -

Electrophile: Ethyl bromoacetate is a highly reactive

-haloester. The addition of catalytic Potassium Iodide (KI) can accelerate the reaction via the Finkelstein reaction (in situ generation of ethyl iodoacetate).

Diagram 1: Chemoselectivity & Reaction Mechanism

Caption: The weak base K2CO3 selectively deprotonates the phenol, directing the SN2 pathway exclusively toward O-alkylation.

Experimental Protocols

Two protocols are provided: Method A (Standard/Robust) for general laboratory synthesis, and Method B (High Solubility) for larger scales or substrates with poor solubility in acetone.

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 3-Hydroxybenzamide | 137.14 | 1.0 | Limiting Reagent |

| Ethyl Bromoacetate | 167.00 | 1.1 - 1.2 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 (10 mol%) | Catalyst (Optional) |

| Solvent | - | - | Acetone or DMF |

Method A: The "Acetone Reflux" Protocol (Gold Standard)

Recommended for highest purity and easiest workup.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Activation: Add 3-hydroxybenzamide (1.0 eq) and anhydrous

(2.0 eq) to Acetone (0.2 M concentration).-

Note: Stir at room temperature for 15–30 minutes. This allows initial deprotonation and formation of the phenoxide salt.

-

-

Addition: Add Ethyl bromoacetate (1.1 eq) dropwise.

-

Optional: Add KI (0.1 eq) to accelerate the reaction.

-

-

Reaction: Heat the mixture to Reflux (~56°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting phenol should disappear.

-

-

Workup:

-

Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography.

Method B: The "DMF" Protocol (Scale-Up/Fast)

Recommended if the starting amide is insoluble in acetone.

-

Setup: Use a reaction vessel with stirring.

-

Reaction: Dissolve 3-hydroxybenzamide (1.0 eq) in DMF (Dimethylformamide, 0.5 M). Add

(1.5 eq). -

Addition: Add Ethyl bromoacetate (1.1 eq) in one portion.

-

Conditions: Stir at 60°C for 2 hours.

-

Note: DMF accelerates

reactions significantly due to its polar aprotic nature, often rendering KI unnecessary.

-

-

Workup:

-

Pour the reaction mixture into Ice Water (10x volume of DMF).

-

The product will precipitate as a white solid.

-

Filter the solid, wash extensively with water to remove DMF, and dry in a vacuum oven.

-

Workflow Visualization

Caption: Operational workflow for the synthesis, highlighting critical decision points and workup pathways.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure Acetone/DMF is anhydrous . Grind |

| N-Alkylation | Base too strong or temp too high. | Do NOT use NaH or KOH. Stick to |

| Hydrolysis | Presence of water.[1][2][4][5][6][7] | Ethyl esters are labile. Avoid aqueous base during workup. Store product in a desiccator. |

| Lachrymatory | Ethyl bromoacetate vapor. | Handle all reagents in a fume hood . Keep a 10% aqueous ammonia solution nearby to neutralize spills.[4] |

References

-

General Williamson Ether Synthesis on Phenols

-

Reaction of p-nitrophenol with ethyl bromoacetate (Analogous System): Al-Jumaili, E. F., et al. (2022). "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate." Molbank, 2022(1), M1335.

-

-

Solvent Effects in Alkylation

-

Comparison of Acetone vs. DMF: Suryanti, V., et al. (2024). "Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents." Jurnal Kimia Sains dan Aplikasi.

-

-

pKa Values and Selectivity

-

Bordwell pKa Table (Acidity in DMSO/Water): Organic Chemistry Data. "Bordwell pKa Table."

-

-

Synthesis of Hydroxybenzamide Derivatives

-

Protocol for p-hydroxybenzaldehyde alkylation: Luo, G., et al. (2014). "An improved and practical synthesis of Fmoc Rink linker." ResearchGate.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. scribd.com [scribd.com]

- 7. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

Application Note: Optimization of Recrystallization Solvents for the Purification of Ethyl 2-(3-carbamoylphenoxy)acetate

Introduction & Physicochemical Profiling

Ethyl 2-(3-carbamoylphenoxy)acetate is a critical structural intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PRMT5 inhibitors[1]. Purifying this molecule at scale presents a unique thermodynamic challenge due to its bifunctional nature:

-

Hydrophobic Core: The phenoxyacetate moiety imparts lipophilicity, driving high solubility in organic, non-polar solvents.

-

Polar Terminus: The 3-carbamoyl (benzamide-like) group acts as a potent hydrogen bond donor and acceptor. This creates robust intermolecular crystal lattice networks that resist dissolution.

Standard chromatographic purification is often unscalable and economically unviable for early-stage API intermediates. Therefore, crystallization remains the gold standard. Benzamide derivatives and phenoxyacetates crystallize effectively only when the solvent system properly balances these opposing solubility drivers[2]. If the solvent is too polar (e.g., pure water), the hydrophobic ester resists dissolution; if it is too non-polar (e.g., pure heptane), the carbamoyl group prevents lattice dissociation, rendering the compound insoluble even at reflux.

Solvent Selection Matrix

Selecting the optimal solvent requires evaluating the temperature-dependent solubility curve against the specific impurity profile of the crude synthetic batch. The table below summarizes the quantitative and qualitative data for evaluated solvent systems.

| Solvent System | Polarity Index (P') | Solubilization Temp (°C) | Est. Cooling Yield (%) | Optimal Impurity Clearance |

| Absolute Ethanol | 5.2 | 78 (Reflux) | > 85% | Polar byproducts, unreacted amides |

| Ethyl Acetate / Heptane (1:2) | ~2.5 | 65 | > 90% | Lipophilic degradation products, phenols |

| Isopropanol / Water (8:2) | 4.5 | 80 | ~ 80% | Inorganic salts, highly polar species |

| Toluene | 2.4 | 110 | < 50% | Poor (High risk of liquid-liquid phase separation) |

Crystallization Logic & Workflow

To establish a self-validating purification system, the choice of solvent must be dictated by the upstream reaction's crude profile. The following workflow illustrates the decision-making process for solvent selection and the subsequent physical operations required to isolate the pure intermediate.

Workflow and solvent selection for Ethyl 2-(3-carbamoylphenoxy)acetate purification.

Experimental Protocols

Expertise Note: A primary failure mode in the crystallization of ester-amide bifunctional molecules is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the compound precipitates as a viscous liquid rather than a solid, trapping impurities within the oil matrix[3]. The protocols below are engineered to bypass the LLPS boundary via precise thermodynamic control and targeted seeding within the metastable zone.

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Causality & Application: Best for crude batches containing polar impurities. Ethanol is an ideal protic solvent for benzamide-like structures because it temporarily acts as a competitive hydrogen bond donor/acceptor, disrupting the strong

Step-by-step Methodology:

-

Dissolution: Suspend 10.0 g of crude Ethyl 2-(3-carbamoylphenoxy)acetate in 40 mL of absolute ethanol (4 relative volumes) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the suspension to a gentle reflux (78°C) under continuous magnetic stirring (400 rpm) until complete dissolution is achieved. Self-Validation Check: If insoluble particulates remain after 15 minutes at reflux, perform a hot filtration through a pre-warmed Buchner funnel to remove inorganic salts.

-

Primary Cooling: Remove the heat source and allow the solution to cool ambiently to 55°C.

-

Nucleation (Critical Step): At exactly 55°C, introduce 0.05 g of pure Ethyl 2-(3-carbamoylphenoxy)acetate seed crystals. Seeding forces heterogeneous nucleation, preventing the solution from becoming dangerously supersaturated and crashing out as an oil.

-

Secondary Cooling: Once the crystal bed begins to form, apply a controlled cooling ramp of 0.5°C/min down to 5°C using a programmable chiller or an ice-water bath. Hold at 5°C for 2 hours to maximize lattice growth and yield.

-

Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol to displace the impurity-laden mother liquor.

-

Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual solvent.

Protocol B: Binary Solvent System (Ethyl Acetate / Heptane)

Causality & Application: Best for crude batches containing unreacted phenols or lipophilic degradation products. This aprotic system relies on Ethyl Acetate to dissolve the ester moiety and Heptane to act as an anti-solvent, forcing the polar carbamoyl groups to self-associate and precipitate while keeping lipophilic impurities dissolved in the bulk solvent.

Step-by-step Methodology:

-

Dissolution: Dissolve 10.0 g of crude intermediate in 30 mL of Ethyl Acetate (3 volumes) at 65°C.

-

Anti-Solvent Addition: While maintaining the temperature at 65°C, slowly add Heptane dropwise via an addition funnel. Continue addition until the solution becomes slightly turbid (the cloud point). This typically requires 40-50 mL of Heptane.

-

Clarification: Add 1-2 mL of Ethyl Acetate dropwise just until the turbidity clears. Self-Validation Check: This establishes a perfect state of near-supersaturation at the upper temperature limit.

-

Cooling & Maturation: Cool the solution slowly (0.2°C/min) to room temperature (20°C), then transfer to a cold room (4°C) for 4 hours.

-

Isolation: Vacuum filter the crystals and wash with a cold, pre-mixed solution of 1:2 Ethyl Acetate/Heptane (15 mL).

-

Drying: Vacuum dry at 40°C until constant weight is achieved.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the isolated material must undergo rigorous physical and chemical analysis:

-

Purity Verification (HPLC): Analyze the recrystallized product via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target purity should exceed 99.0% AUC. If a broad peak tailing is observed, residual phenol may still be present, indicating a need for a secondary Ethyl Acetate/Heptane wash.

-

Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to confirm crystalline form. A sharp, single endothermic melting peak indicates high phase purity and the absence of trapped solvent or polymorph mixtures.

-

Troubleshooting Oiling Out: If the product oils out during Protocol B despite seeding, the crude material likely contains too high a percentage of lipophilic impurities[3] which depress the melting point of the mixture below the solvent temperature. Re-dissolve the oil in pure Ethyl Acetate, perform a rapid silica gel plug filtration to remove baseline impurities, evaporate to dryness, and repeat the crystallization protocol.

References

1.[1] Title: WO2014100730A1 - Prmt5 inhibitors containing a dihydro- or tetrahydroisoquinoline and uses thereof Source: Google Patents URL: 2.[2] Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC (nih.gov) URL: 3.[3] Title: Preparation method of sodium phenoxyacetate Source: Eureka | Patsnap URL:

Sources

- 1. WO2014100730A1 - Prmt5 inhibitors containing a dihydro- or tetrahydroisoquinoline and uses thereof - Google Patents [patents.google.com]

- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of sodium phenoxyacetate - Eureka | Patsnap [eureka.patsnap.com]

Application Note: HPLC Method Development for Ethyl 2-(3-carbamoylphenoxy)acetate

Abstract

This application note details a systematic approach for developing a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of Ethyl 2-(3-carbamoylphenoxy)acetate . Given the molecule's functional groups—an aromatic ether, a primary amide, and an ethyl ester—this guide prioritizes a Reversed-Phase (RP-HPLC) strategy utilizing a C18 stationary phase. The protocol emphasizes the separation of the target analyte from likely synthetic impurities (e.g., 3-hydroxybenzamide) and degradation products (e.g., the hydrolyzed acid).

Introduction & Analyte Assessment[1][2][3][4][5][6][7][8][9]

Before initiating chromatographic runs, a theoretical assessment of the analyte dictates the starting conditions.

Physicochemical Profile

-

Analyte: Ethyl 2-(3-carbamoylphenoxy)acetate[1]

-

Molecular Structure: Contains a lipophilic ethyl ester and a moderately polar primary amide linked by a phenoxy core.

-

Key Properties:

-

Hydrophobicity (LogP): Estimated ~1.5 - 2.0. The ethyl ester increases retention on C18 compared to the free acid.

-

pKa: The amide is neutral; the phenoxy ether is stable. The primary concern is the potential hydrolysis of the ester to the free carboxylic acid (pKa ~3-4).

-

Chromophore: The benzene ring substituted with auxochromes (ether, amide) suggests strong UV absorption at 254 nm and 280 nm .

-

Critical Separation Goals

The method must resolve the target ester from:

-

Starting Material: 3-Hydroxybenzamide (more polar, elutes earlier).

-

Degradant: 2-(3-carbamoylphenoxy)acetic acid (Hydrolysis product, acidic, elutes earlier).

-

Reagent: Ethyl bromoacetate (if used in excess, low UV response, elutes early/void).

Method Development Strategy

Stationary Phase Selection

Recommendation: C18 (Octadecylsilane), End-capped.

-

Rationale: The analyte is moderately lipophilic. A standard C18 column provides sufficient hydrophobic interaction to retain the ester. End-capping is critical to minimize peak tailing caused by the interaction of the amide nitrogen with residual silanols on the silica surface.

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (Standard analytical scale).

Mobile Phase & pH Control

Recommendation: Acidified Water / Acetonitrile.

-

Aqueous (A): 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.[2]

-

Rationale:

-

pH ~2.5 - 3.0: Acidic pH suppresses the ionization of the potential acid impurity (2-(3-carbamoylphenoxy)acetic acid), keeping it in the neutral (protonated) state. This prevents peak broadening and ensures it is retained sufficiently to separate from the void volume, though it will still elute before the ester.

-

Acetonitrile: Chosen over methanol for lower backpressure and generally sharper peaks for aromatic amides.

-

Detection

Recommendation: UV-Vis / DAD (Diode Array Detector). [4]

-

Primary Wavelength:254 nm (Aromatic ring π-π* transitions).

-

Secondary Wavelength: 210 nm (Amide bond n-π* transition) – Use with caution due to solvent cutoff noise.

Experimental Protocol

Reagents and Materials

-

Reference Standard: Ethyl 2-(3-carbamoylphenoxy)acetate (>98% purity).

-

Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

-

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

Standard Solution Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure complete solubility of the ester).

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (95:5 Water:ACN) to prevent solvent mismatch peaks.

Chromatographic Conditions (The Method)

| Parameter | Setting |

| Column Temp | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 254 nm (Bandwidth 4 nm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration / Injection |

| 2.0 | 5% | Isocratic Hold (Retain polar impurities) |

| 12.0 | 90% | Linear Gradient (Elute Analyte) |

| 15.0 | 90% | Wash (Elute highly lipophilic contaminants) |

| 15.1 | 5% | Return to Initial |

| 20.0 | 5% | Re-equilibration |

Method Logic & Workflow Visualization

The following diagram illustrates the logical flow of the method development and the separation mechanism.

Figure 1: Strategic workflow for HPLC method development targeting phenoxyacetate derivatives.[5]

Method Validation (ICH Q2 Guidelines)

Once the separation is confirmed, the method must be validated.

Specificity (Stress Testing)

Perform forced degradation to ensure the method can detect impurities.

-

Acid Hydrolysis: Reflux analyte in 0.1 N HCl for 2 hours. Expected Result: Decrease in Ester peak, appearance of Acid peak (earlier R.T.).

-

Base Hydrolysis: Reflux in 0.1 N NaOH. Expected Result: Rapid conversion to Acid form.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

-

Acceptance Criteria: Correlation coefficient (

)

Precision (Repeatability)

Inject the Working Standard (0.1 mg/mL) six times.

-

Acceptance Criteria: RSD of Peak Area

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction with Amide. | Ensure column is "End-capped". Increase buffer strength or add 5mM Ammonium Formate. |

| Split Peaks | Solvent mismatch. | Dissolve sample in Mobile Phase (or closer to initial gradient conditions). |

| RT Drift | Temperature fluctuation or pH instability. | Use column oven. Ensure mobile phase is freshly prepared and pH checked. |

| Ghost Peaks | Contaminated Mobile Phase. | Use HPLC-grade solvents.[2][6] Filter aqueous phase through 0.22 µm filter.[2] |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

-

PubChem. (2023). Ethyl 2-carbamoylacetate (Related Structure Data). National Library of Medicine. Link

-

BenchChem. (2025). Application Notes for HPLC Analysis of Phenoxyacetic Acid Derivatives.Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cipac.org [cipac.org]

- 3. (3-Carboxyoxy-2-ethenoxycarbonyloxypropyl) acetate | C9H12O8 | CID 89188047 - PubChem [pubchem.ncbi.nlm.nih.gov]